m-Tolualdehyde 2,4-dinitrophenylhydrazone
CAS No.: 2880-05-9
Cat. No.: VC21339339
Molecular Formula: C14H12N4O4
Molecular Weight: 300.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2880-05-9 |
|---|---|
| Molecular Formula | C14H12N4O4 |
| Molecular Weight | 300.27 g/mol |
| IUPAC Name | N-[(3-methylphenyl)methylideneamino]-2,4-dinitroaniline |
| Standard InChI | InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3 |
| Standard InChI Key | PQBRXQUGVASQBU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
m-Tolualdehyde 2,4-dinitrophenylhydrazone is a chemical compound formed through the condensation reaction between m-tolualdehyde and 2,4-dinitrophenylhydrazine. It serves as an important reagent in analytical chemistry and organic synthesis. The compound is characterized by specific chemical identifiers detailed in Table 1.
Table 1: Chemical Identifiers of m-Tolualdehyde 2,4-dinitrophenylhydrazone
| Parameter | Value |
|---|---|
| CAS No. | 2880-05-9 |
| Molecular Formula | C14H12N4O4 |
| Molecular Weight | 300.27 g/mol |
| IUPAC Name | N-[(E)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline |
| InChI Key | PQBRXQUGVASQBU-UHFFFAOYSA-N |
| MDL Number | MFCD00191585 |
The compound exists as a solid at room temperature with a characteristic appearance and physical properties that make it suitable for various analytical applications .
Physical and Chemical Properties
m-Tolualdehyde 2,4-dinitrophenylhydrazone possesses distinct physical and chemical properties that influence its behavior in chemical reactions and its utility in analytical procedures. Table 2 summarizes these properties.
Table 2: Physical and Chemical Properties
| Property | Description |
|---|---|
| Melting Point | 211-213 °C (literature) |
| Physical Form | Powder to crystal |
| Color | Light yellow to Brown |
| Solubility | Soluble in organic solvents like acetonitrile |
| Stability | Stable under recommended storage conditions |
The chemical structure features a hydrazone linkage (-C=N-NH-) connecting the m-tolualdehyde moiety to the 2,4-dinitrophenyl group. This structure confers specific reactivity patterns, particularly in nucleophilic addition-elimination reactions .
Synthesis Mechanism
The synthesis of m-Tolualdehyde 2,4-dinitrophenylhydrazone involves a well-established condensation reaction between m-tolualdehyde and 2,4-dinitrophenylhydrazine. This reaction proceeds through a specific mechanism that can be broken down into distinct steps:
Nucleophilic Addition
The reaction begins with the nitrogen atom of 2,4-dinitrophenylhydrazine acting as a nucleophile. This nitrogen attacks the carbonyl carbon of m-tolualdehyde, forming a tetrahedral intermediate. The nucleophilic character of the hydrazine is enhanced in acidic conditions, which are typically employed in this synthesis.
Elimination
Following nucleophilic addition, an elimination step occurs where water is expelled from the intermediate, resulting in the formation of the hydrazone linkage (-C=N-NH-). This step completes the formation of m-Tolualdehyde 2,4-dinitrophenylhydrazone.
The reaction typically yields a stable product that can be purified through recrystallization techniques, often using ethanol as a solvent. The purity of the final product is essential for its applications in analytical chemistry, where precision and reliability are paramount.
Applications in Analytical Chemistry
m-Tolualdehyde 2,4-dinitrophenylhydrazone has found significant applications in analytical chemistry, particularly in the identification and quantification of carbonyl compounds.
Carbonyl Compound Analysis
The compound is extensively used in analytical chemistry due to its selective reaction with carbonyl-containing compounds. This property enables the identification and differentiation of various aldehydes and ketones based on their distinctive melting points when forming hydrazones.
Chromatographic Applications
In chromatographic analyses, derivatives like m-Tolualdehyde 2,4-dinitrophenylhydrazone enhance separation and detection of analytes. The hydrazone formation improves the molecular polarity and mass response of target compounds, making them more suitable for analysis by techniques such as HPLC-MS/MS.
Spectroscopic Identification
The compound's distinct spectroscopic properties make it valuable for the identification of aldehyde functional groups in unknown samples. The formation of m-Tolualdehyde 2,4-dinitrophenylhydrazone results in characteristic spectral patterns that aid in structural elucidation.
Research Applications
Beyond its analytical utility, m-Tolualdehyde 2,4-dinitrophenylhydrazone serves important functions in broader research contexts.
Organic Synthesis
The compound functions as an intermediate in organic synthesis due to its reactive hydrazone group. This reactivity allows it to participate in various transformations leading to more complex molecules of interest to synthetic chemists.
Biological Activity Studies
Recent investigations have explored the potential of hydrazone derivatives, including m-Tolualdehyde 2,4-dinitrophenylhydrazone, in research related to potential antimicrobial or antioxidant properties. The compound's structure provides a scaffold that can be modified to enhance specific biological activities.
Related Compounds and Derivatives
m-Tolualdehyde 2,4-dinitrophenylhydrazone belongs to a broader class of hydrazone compounds, with several related structures that share similar properties and applications.
Structural Analogues
Similar compounds include p-Tolualdehyde 2,4-dinitrophenylhydrazone and o-Tolualdehyde 2,4-dinitrophenylhydrazone, which differ in the position of the methyl group on the benzene ring. These positional isomers exhibit slightly different physical properties and spectroscopic characteristics, making them useful for comparative analytical studies .
Functional Derivatives
Variations in the structure, such as the replacement of the methyl group with other substituents or modifications to the dinitrophenyl moiety, produce derivatives with altered properties. These structural changes can affect melting points, solubility, chromatographic retention times, and reactivity patterns, expanding the toolkit available for analytical chemists.
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